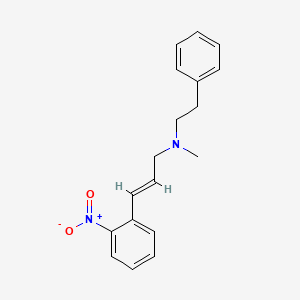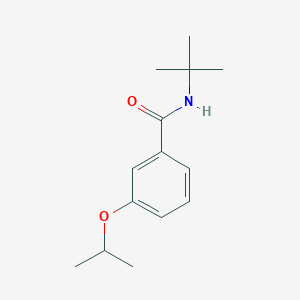
N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. U-47700 is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine has been used extensively in scientific research to study the mechanism of action of opioids and to develop new analgesic drugs. This compound is a highly potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain modulation and addiction.
Wirkmechanismus
N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine acts on the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the μ-opioid receptor by this compound leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals. This compound also activates the reward pathway in the brain, which is responsible for the euphoric effects of opioids.
Biochemical and Physiological Effects
This compound has potent analgesic effects and is several times more potent than morphine. It also produces euphoria and sedation, which makes it attractive for recreational use. However, this compound has a narrow therapeutic index, which means that the difference between the therapeutic and toxic doses is small. This compound can cause respiratory depression, which can be fatal in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine is a valuable tool for studying the mechanism of action of opioids and for developing new analgesic drugs. It is highly potent and selective for the μ-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain modulation and addiction. However, this compound has a narrow therapeutic index and can cause respiratory depression, which limits its usefulness in clinical settings.
Zukünftige Richtungen
There are several future directions for N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine research. One area of research is to develop new analgesic drugs that are more potent and selective for the μ-opioid receptor. Another area of research is to develop drugs that are less addictive and have fewer side effects than this compound. Finally, more research is needed to understand the mechanism of action of opioids and to develop new treatments for opioid addiction.
Synthesemethoden
N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine is synthesized from 3,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide and 2-nitrobenzaldehyde using a modified Wolff-Kishner reduction. The resulting intermediate is then treated with methylamine to form this compound. The synthesis method is relatively simple and can be carried out using standard laboratory equipment and reagents.
Eigenschaften
IUPAC Name |
(E)-N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-19(15-13-16-8-3-2-4-9-16)14-7-11-17-10-5-6-12-18(17)20(21)22/h2-12H,13-15H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUUFCDTWBSUSW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5467027.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5467031.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5467043.png)

![N-(2-hydroxy-5-nitrophenyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5467059.png)
![7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5467067.png)
![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5467068.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5467101.png)
![methyl 2-{5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5467124.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide](/img/structure/B5467134.png)
![3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5467142.png)
